2-(Methacryloylamino)butanoic acid
Description
It is a butanoic acid derivative with a methacryloylamino substituent, likely used in polymer chemistry or biomedical applications due to its reactive methacrylate group. This section focuses on structurally related compounds from the evidence to draw comparative insights.
Properties
CAS No. |
146267-33-6 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.196 |
IUPAC Name |
2-(2-methylprop-2-enoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-6(8(11)12)9-7(10)5(2)3/h6H,2,4H2,1,3H3,(H,9,10)(H,11,12) |
InChI Key |
IASBBOCTSLEIKX-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)NC(=O)C(=C)C |
Synonyms |
Butanoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Butanoic Acid Derivatives
Structural Analysis
Backbone Variations: 2-Methylbutyric acid (C₅H₁₀O₂) lacks amino or acryloyl groups, featuring a simple carboxylic acid with a methyl branch . 2-(Benzylamino)-3-methylbutanoic acid hydrochloride incorporates a benzylamine group, enhancing solubility via hydrochloride salt formation . this compound (hypothetical) would feature a methacrylate group, enabling polymerization or crosslinking.
Functional Group Impact: Carboxylic Acid: Common to all compounds, enabling hydrogen bonding and salt formation. Amino/Carbamoyl Groups: Present in compounds like 2-(dimethylcarbamoylamino)-3-methylbutanoic acid, enhancing bioactivity or binding affinity . Sulfonyl Groups: In 2-(benzoylamino)-4-(methylsulfonyl)butanoic acid, sulfonyl groups may confer anti-inflammatory properties .
Odor and Volatility Considerations
- Butanoic acid derivatives (e.g., 3-methyl butanoic acid) are odor-active compounds in fruits, contributing to rancid or fruity notes during ripening .
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